molecular formula C36H30N2O3 B1630573 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 59129-79-2

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B1630573
CAS No.: 59129-79-2
M. Wt: 538.6 g/mol
InChI Key: IXHBSOXJLNEOPY-UHFFFAOYSA-N
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Description

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a useful research compound. Its molecular formula is C36H30N2O3 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common route includes the initial preparation of intermediate compounds like isobenzofuran and xanthene derivatives, followed by a spirocyclization process. Specific reagents, such as strong acids or bases, and controlled conditions like precise temperatures and solvents, are essential to drive these reactions to completion.

Industrial Production Methods: On an industrial scale, the production of such complex compounds requires optimization of reaction conditions to ensure high yields and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed. Additionally, the use of automated reactors allows for better control over reaction parameters, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve the addition of hydrogen, often facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions can occur when specific functional groups in the compound are replaced with others, often catalyzed by acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen with catalysts.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

  • Substitution: Acidic or basic conditions, with reagents like alkyl halides or aryl halides.

Major Products Formed from These Reactions:

  • Oxidation: Potential products include oxidized derivatives with additional oxygen atoms.

  • Reduction: Reduced forms of the compound with additional hydrogen atoms.

  • Substitution: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is widely used in scientific research due to its fluorescent properties. These include:

  • Chemistry: Used as a tracer molecule in reaction studies to understand reaction mechanisms and pathways.

  • Biology: Employed in cell imaging to track cellular components and processes due to its bright fluorescence.

  • Medicine: Utilized in diagnostic assays, such as fluorescence microscopy and flow cytometry, to detect and quantify biological molecules.

  • Industry: Used in the production of fluorescent markers and dyes for various applications including textiles and printing.

Mechanism of Action

The fluorescence mechanism of 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one involves the absorption of light energy, which excites the electrons to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible light. This process is influenced by the structure of the compound, specifically the presence of aromatic rings and the spirocyclic linkage, which enhances the stability of the excited state and the efficiency of light emission.

Molecular Targets and Pathways: In biological systems, the compound can bind to specific cellular components such as proteins, nucleic acids, or membranes, allowing researchers to visualize and track these targets. The interaction with these targets often involves non-covalent binding, such as hydrogen bonding or van der Waals forces, which do not alter the native state of the target molecules.

Comparison with Similar Compounds

Compared to other fluorescent dyes, 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one offers unique advantages such as higher photostability and a longer wavelength of emission, which reduces the background interference in fluorescence imaging.

Similar Compounds:

  • Fluorescein: Commonly used in various biological assays but has lower photostability.

  • Rhodamine: Offers bright fluorescence but can sometimes suffer from quenching issues.

  • Cy3 and Cy5: Cyanine dyes that provide good stability and brightness but may have limited solubility in water.

The unique structure of this compound makes it a valuable tool in scientific research, providing clear advantages in terms of stability and emission characteristics.

Properties

IUPAC Name

2'-anilino-6'-(N-ethyl-4-methylanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N2O3/c1-4-38(26-16-14-23(2)15-17-26)27-18-19-30-34(21-27)40-33-20-24(3)32(37-25-10-6-5-7-11-25)22-31(33)36(30)29-13-9-8-12-28(29)35(39)41-36/h5-22,37H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBSOXJLNEOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886351
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

59129-79-2
Record name 6′-[Ethyl(4-methylphenyl)amino]-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59129-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(4-methylphenyl)amino)-3'-methyl-2'-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059129792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-(phenylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.998
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Reactant of Route 6
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2'-anilino-6'-[ethyl(p-tolyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

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